6-Isopropyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Isopropyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 6-Isopropyl-1,2,3,4-tetrahydroquinoline It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
The exact mode of action of This compound Thiq based compounds are known to interact with their targets leading to a variety of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiq based compounds are known to impact various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight of 17527 could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of This compound Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound has a predicted melting point of 6824° C and a predicted boiling point of 2819° C at 760 mmHg , which could potentially influence its stability and efficacy under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline derivatives, a class to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about these interactions are currently lacking.
Preparation Methods
The synthesis of 6-Isopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .
Chemical Reactions Analysis
6-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding quinoline derivative.
Reduction: Reduction of this compound can lead to the formation of decahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces decahydroquinoline derivatives .
Scientific Research Applications
6-Isopropyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used as an antioxidant and corrosion inhibitor in various industrial applications.
Comparison with Similar Compounds
6-Isopropyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the isopropyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: This derivative contains a methoxy group instead of an isopropyl group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group at the nitrogen atom and is studied for its potential neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-propan-2-yl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEABVAYJIJIXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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